molecular formula C20H10I2S5 B14193955 2,5-Bis[5-(5-iodothiophen-2-yl)thiophen-2-yl]thiophene CAS No. 922725-75-5

2,5-Bis[5-(5-iodothiophen-2-yl)thiophen-2-yl]thiophene

Cat. No.: B14193955
CAS No.: 922725-75-5
M. Wt: 664.4 g/mol
InChI Key: BXDPGVZWQVDQBG-UHFFFAOYSA-N
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Description

2,5-Bis[5-(5-iodothiophen-2-yl)thiophen-2-yl]thiophene is a complex organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing sulfur and are known for their aromatic properties. This particular compound is characterized by the presence of iodine atoms attached to the thiophene rings, which can significantly influence its chemical behavior and applications.

Preparation Methods

The synthesis of 2,5-Bis[5-(5-iodothiophen-2-yl)thiophen-2-yl]thiophene typically involves multi-step organic reactions. One common method includes the iodination of thiophene derivatives followed by coupling reactions to form the desired compound. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using continuous flow reactors to optimize the reaction efficiency and scalability.

Chemical Reactions Analysis

2,5-Bis[5-(5-iodothiophen-2-yl)thiophen-2-yl]thiophene undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound, potentially altering the iodine atoms or the thiophene rings.

    Substitution: The iodine atoms in the compound make it susceptible to nucleophilic substitution reactions, where nucleophiles replace the iodine atoms under suitable conditions. Common reagents and conditions for these reactions include the use of polar solvents, controlled temperatures, and specific catalysts to drive the reactions towards the desired products.

Scientific Research Applications

2,5-Bis[5-(5-iodothiophen-2-yl)thiophen-2-yl]thiophene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials, particularly in the field of organic electronics.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the development of biosensors and diagnostic tools.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: It is used in the production of advanced materials, such as conductive polymers and organic semiconductors, which are essential for the development of flexible electronic devices.

Mechanism of Action

The mechanism by which 2,5-Bis[5-(5-iodothiophen-2-yl)thiophen-2-yl]thiophene exerts its effects is largely dependent on its interaction with molecular targets. The iodine atoms and thiophene rings can engage in various types of bonding and interactions, influencing the compound’s reactivity and functionality. The pathways involved may include electron transfer processes, binding to specific receptors, or participating in catalytic cycles.

Comparison with Similar Compounds

When compared to other thiophene derivatives, 2,5-Bis[5-(5-iodothiophen-2-yl)thiophen-2-yl]thiophene stands out due to the presence of iodine atoms, which enhance its reactivity and potential applications. Similar compounds include:

Properties

CAS No.

922725-75-5

Molecular Formula

C20H10I2S5

Molecular Weight

664.4 g/mol

IUPAC Name

2,5-bis[5-(5-iodothiophen-2-yl)thiophen-2-yl]thiophene

InChI

InChI=1S/C20H10I2S5/c21-19-9-7-17(26-19)15-5-3-13(24-15)11-1-2-12(23-11)14-4-6-16(25-14)18-8-10-20(22)27-18/h1-10H

InChI Key

BXDPGVZWQVDQBG-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)C2=CC=C(S2)C3=CC=C(S3)I)C4=CC=C(S4)C5=CC=C(S5)I

Origin of Product

United States

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